molecular formula C11H17N5O9P2 B1205377 Aristeromycin diphosphate CAS No. 42578-93-8

Aristeromycin diphosphate

Cat. No. B1205377
CAS RN: 42578-93-8
M. Wt: 425.23 g/mol
InChI Key: UKTKGUIGSGFJDL-GCXDCGAKSA-N
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Description

Aristeromycin is a carbocyclic analogue of adenosine, which was first synthesized in racemic form in 1966 . It exhibits a wide range of pharmacological properties such as antiviral, anticancer, and antitoxoplasma activities . Aristeromycin and its modified derivatives are an important group of carbocyclic nucleosides .


Synthesis Analysis

The biosynthesis of aristeromycin involves a six-enzyme pathway . The compound was isolated from the fermentation broth of Streptomyces citricolor . The logic underlying the biosynthesis of this molecule has long remained obscure .


Molecular Structure Analysis

Aristeromycin is structurally related to erythromycin . It contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism .


Chemical Reactions Analysis

The structure of aristeromycin suggested that the carbohydrate pool would provide a plausible origin for the cyclopentane ring . Incorporation of [2-3H]glucose into aristeromycin and neplanocin A proceeds with virtually complete .


Physical And Chemical Properties Analysis

Aristeromycin is a solid substance with a molecular weight of 265.27 . It is soluble in DMSO up to 50 mg/mL (ultrasonic and warming and heat to 60°C) .

Scientific Research Applications

Calcium-Mobilizing Properties

Aristeromycin diphosphate ribose, a derivative of Aristeromycin, has been synthesized and its properties investigated. It acts as a calcium-releasing agent in sea urchin egg homogenates and is a potent mimic of cyclic adenosine diphosphate ribose. Notably, it degrades more slowly than cyclic adenosine diphosphate ribose, making it a useful tool for studying the activities of cyclic adenosine diphosphate ribose (Bailey et al., 1996).

Biosynthesis Investigation

The biosynthesis of Aristeromycin, a carbocyclic nucleoside antibiotic, involves a unique MIPS orthologue, Ari2, identified in Streptomyces citricolor. Ari2 catalyzes the formation of a novel five-membered cyclitol phosphate from d-fructose 6-phosphate, providing insights into cyclitol phosphate synthase as a member of the MIPS family of enzymes (Kudo et al., 2016).

Structural Elucidation

Aristeromycin has been structurally elucidated, confirming its chemical properties. This understanding is crucial for further exploration of its potential applications (Kishi et al., 1972).

Cell Division and DNA Synthesis

Aristeromycin induces DNA synthesis and cell division in non-dividing 3T3 cells. This induction occurs in quiescent cells and leads to cell division, suggesting its potential in studying cell cycle mechanisms (Suno et al., 1980).

Overview of Bioactivities

Aristeromycin and its derivatives exhibit a wide range of pharmacological properties, including antiviral, anticancer, and antitoxoplasma activities. They are particularly effective as antiviral agents against various viruses (Rawal et al., 2016).

Synthesis from Glucose

Aristeromycin has been synthesized from D-glucose, using a process involving intramolecular condensation and Michael-type addition reaction. This synthesis pathway offers insights into the creation of pseudo-nucleosides with various biological activities (Yoshikawa et al., 1990).

Antibiotic Properties

Aristeromycin, produced by Streptomyces citricolor, exhibits inhibitory activities against certain pathogens, reinforcing its importance in antibiotic research (Kusaka et al., 1968).

Inhibition of Enzymes

Modified aristeromycin derivatives inhibit Plasmodium falciparum S-adenosyl-L-homocysteine hydrolase, showing potential as antimalarial agents (Ando et al., 2008).

Erythroid Differentiation in Leukemia Cells

Aristeromycin induces erythroid differentiation in chronic myelogenous leukemia K562 cells, suggesting its potential in leukemia research (Mizutani et al., 1995).

Future Directions

The potential antiviral and other biological applications of aristeromycin have motivated new efforts in search for novel modified aristeromycin derivatives with improved biological activities . For instance, low-micromolar concentrations of 6′,6′-difluoro24 aristeromycin (DFA) have shown to strongly inhibit the replication of Middle East respiratory syndrome coronavirus (MERS-CoV) in a cell-based infection assay .

properties

IUPAC Name

[(1R,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(8(17)9(6)18)2-24-27(22,23)25-26(19,20)21/h3-6,8-9,17-18H,1-2H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTKGUIGSGFJDL-GCXDCGAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40962577
Record name [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aristeromycin diphosphate

CAS RN

42578-93-8
Record name Aristeromycin diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042578938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(6-Amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40962577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
VC Bailey, SM Fortt, RJ Summerhill, A Galione… - FEBS letters, 1996 - Elsevier
… Abstract Cyclic aristeromycin diphosphate ribose, a carbocyclic analogue of cyclic … While cyclic aristeromycin diphosphate ribose has a calcium release profile similar to that of …
Number of citations: 78 www.sciencedirect.com
S Shuto, M Fukuoka, A Manikowsky… - Journal of the …, 2001 - ACS Publications
… Potter and co-workers synthesized cyclic aristeromycin-diphosphate-ribose (2) and showed that it acted as a poorly hydrolyzable Ca 2+ -mobilizing mimic of cADPR. 6j However, 2 is …
Number of citations: 79 pubs.acs.org
M Wilding, GL Russo, A Galione… - American Journal of …, 1998 - journals.physiology.org
… cADPR, ADP-ribose, cyclic aristeromycin diphosphate ribose, and 8-NH 2 -cADPR analogs were supplied by Dr. Anthony Galione. Heat-inactivated cADPR was produced by boiling …
Number of citations: 38 journals.physiology.org
BVL Potter - Phosphorus, Sulfur, and Silicon and the Related …, 1999 - Taylor & Francis
… We have therefore designed metabolically resistant analogues (eg a carbocyclic analogue, cyclic aristeromycin diphosphate ribose'161). In NG-108 cells this analogue of cADPR is …
Number of citations: 3 www.tandfonline.com
FJ Zhang, QM Gu, CJ Sih - Bioorganic & medicinal chemistry, 1999 - Elsevier
… Cyclic aristeromycin diphosphate ribose (cArisDPR, 8), the first carbocyclic analogue of cADPR, was prepared via the cyclization of NArisD + .[35]Interestingly, while retaining a similar …
Number of citations: 54 www.sciencedirect.com
L Xu, TF Walseth, JT Slama - Journal of medicinal chemistry, 2005 - ACS Publications
… Replacement of a ribofuranosyl oxygen with a methylene group (−CH 2 −) in cyclic aristeromycin diphosphate ribose 10 and in cyclic ADP-carbocyclic-ribose 11 was reported to result in …
Number of citations: 42 pubs.acs.org
BVL Potter, TF Walseth - Current Molecular Medicine, 2004 - ingentaconnect.com
… For cADPR, cyclic aristeromycin diphosphate ribose [10] possessing a carbocyclic “southern” ring and prepared by chemoenzymatic synthesis was one of the first chemoenzymatically …
Number of citations: 64 www.ingentaconnect.com
GA Ashamu, JK Sethi, A Galione, BVL Potter - Biochemistry, 1997 - ACS Publications
… Removal of an oxygen atom from cADPR to give the carbocyclic cyclic aristeromycin diphosphate ribose was recently demonstrated to confer considerable metabolic resistance to this …
Number of citations: 68 pubs.acs.org
VC Bailey, JK Sethi, SM Fortt, A Galione, BVL Potter - Chemistry & biology, 1997 - cell.com
Background: Cyclic adenosine 5′-diphosphate ribose (cADPR), a naturally occurring metabolite of nicotinamide adenine dinucleotide (NAD + ), mobilizes Ca 2+ from non-mitochondria…
Number of citations: 64 www.cell.com
JM Thomas, RJ Summerhill, BR Fruen, GC Churchill… - Current biology, 2002 - cell.com
… Cyclic aristeromycin diphosphate ribose a potent and poorly hydrolysable Ca 2+ -mobilising mimic of cyclic adenosine diphosphate ribose. …
Number of citations: 31 www.cell.com

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